molecular formula C19H16N2O3S B6048011 N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide

N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide

Cat. No. B6048011
M. Wt: 352.4 g/mol
InChI Key: AFWFDCXCYPHSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide, commonly known as NSC 177668, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to exhibit potent anticancer properties, making it a promising candidate for the development of novel cancer therapies.

Scientific Research Applications

NSC 177668 has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, NSC 177668 has been shown to inhibit tumor growth in animal models of cancer.

Mechanism of Action

NSC 177668 exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, NSC 177668 can destabilize these oncogenic proteins, leading to their degradation and ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
NSC 177668 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, NSC 177668 has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

One of the major advantages of NSC 177668 is its potent anticancer activity against a variety of cancer cell lines. In addition, it has been found to be effective in animal models of cancer, making it a promising candidate for the development of novel cancer therapies. However, NSC 177668 has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to produce in large quantities. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in cancer therapy.

Future Directions

There are several future directions for the study of NSC 177668. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of its use in combination with other anticancer agents. In addition, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of NSC 177668 in humans.

Synthesis Methods

NSC 177668 can be synthesized using a multistep process. The first step involves the reaction of p-nitrobenzenesulfonyl chloride with 4-aminophenol to form 4-nitrophenyl sulfonate. This intermediate is then reacted with 4-biphenylcarboxylic acid in the presence of a palladium catalyst to form NSC 177668. The final product is purified using column chromatography.

properties

IUPAC Name

4-phenyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-25(23,24)18-12-10-17(11-13-18)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFDCXCYPHSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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